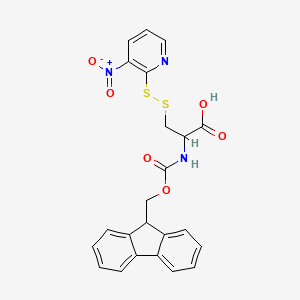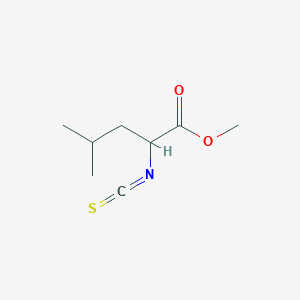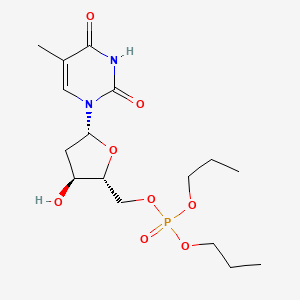![molecular formula C8H8O B12812659 Bicyclo[4.2.0]octa-1,3,5-trien-3-ol CAS No. 4082-20-6](/img/structure/B12812659.png)
Bicyclo[4.2.0]octa-1,3,5-trien-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bicyclo[4.2.0]octa-1,3,5-trien-3-ol: is an organic compound with the molecular formula C₈H₈O It is a bicyclic structure featuring a fused ring system with a hydroxyl group attached to the third carbon of the triene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[4.2.0]octa-1,3,5-trien-3-ol typically involves the following steps:
Starting Materials: The synthesis often begins with benzocyclobutene as a precursor.
Grignard Reaction: A Grignard reagent, such as phenylmagnesium bromide, is reacted with benzocyclobutene to form an intermediate.
Hydrolysis: The intermediate is then hydrolyzed to yield this compound.
The reaction conditions generally require an inert atmosphere, such as nitrogen or argon, and the use of anhydrous solvents to prevent moisture from interfering with the Grignard reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. scaling up the laboratory synthesis would involve optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Bicyclo[4.2.0]octa-1,3,5-trien-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a saturated bicyclic alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents like thionyl chloride (SOCl₂) for halogenation or amines for amination.
Major Products
Oxidation: Formation of bicyclo[4.2.0]octa-1,3,5-trien-3-one.
Reduction: Formation of bicyclo[4.2.0]octane-3-ol.
Substitution: Formation of various substituted bicyclo[4.2.0]octa-1,3,5-trienes depending on the substituent introduced.
Applications De Recherche Scientifique
Bicyclo[4.2.0]octa-1,3,5-trien-3-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Mécanisme D'action
The mechanism by which Bicyclo[4.2.0]octa-1,3,5-trien-3-ol exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The hydroxyl group can form hydrogen bonds with biomolecules, influencing their structure and function. In chemical reactions, the compound’s reactivity is influenced by the strain in its bicyclic structure, which can facilitate ring-opening reactions and other transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[4.2.0]octa-1,3,5-triene: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
Bicyclo[4.2.0]octa-1,3,5-trien-7-ol: Another isomer with the hydroxyl group at a different position, leading to different reactivity and properties.
Benzocyclobutene: A precursor in the synthesis of Bicyclo[4.2.0]octa-1,3,5-trien-3-ol, with different applications in polymer chemistry.
Uniqueness
Bicyclo[420]octa-1,3,5-trien-3-ol is unique due to its specific structural features, including the position of the hydroxyl group and the strain in its bicyclic system
Propriétés
Numéro CAS |
4082-20-6 |
|---|---|
Formule moléculaire |
C8H8O |
Poids moléculaire |
120.15 g/mol |
Nom IUPAC |
bicyclo[4.2.0]octa-1(6),2,4-trien-3-ol |
InChI |
InChI=1S/C8H8O/c9-8-4-3-6-1-2-7(6)5-8/h3-5,9H,1-2H2 |
Clé InChI |
YLISZOQDANHZDG-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C1C=CC(=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


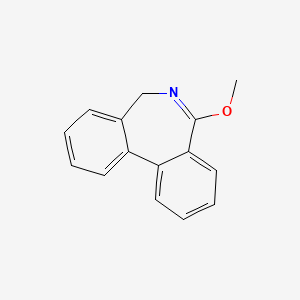





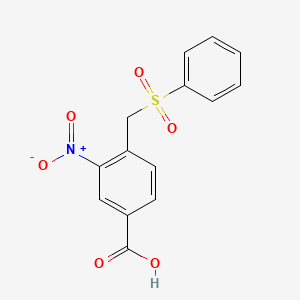

![2-[3-(Dimethylamino)prop-1-ynyl]tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaen-2-ol](/img/structure/B12812635.png)
